Cas no 69658-17-9 (3,9-dihydroxy-7H-benzo[de]anthracen-7-one)
69658-17-9 structure
Product Name:3,9-dihydroxy-7H-benzo[de]anthracen-7-one
CAS-nummer:69658-17-9
MF:C17H10O3
MW:262.259504795074
CID:1738600
PubChem ID:50605
Update Time:2025-04-21
3,9-dihydroxy-7H-benzo[de]anthracen-7-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 3,9-dihydroxy-7H-benzo[de]anthracen-7-one
- 3,9-Dihydroxy-7H-benz[de]anthracen-7-one
- 3,9-dihydroxybenzo[b]phenalen-7-one
- 69658-17-9
- 7H-BENZ(de)ANTHRACEN-7-ONE, 3,9-DIHYDROXY-
- 3,9-DIHYDROXYBENZANTHRONE
- DTXSID20219950
- 2-08-00-00416 (Beilstein Handbook Reference)
- BRN 3340178
- UNII-G4T7CYL5CW
- 3,9-Dihydroxy-7H-benz(de)anthracen-7-one
- 3,9-DIHYDROXYBENZO(B)PHENALEN-7-ONE
- G4T7CYL5CW
- 3,9-Dihydroxy-benzanthrone
-
- Inchi: 1S/C17H10O3/c18-9-4-5-10-11-6-7-15(19)12-2-1-3-13(16(11)12)17(20)14(10)8-9/h1-8,18-19H
- InChI-sleutel: KAMPHOMHWAMCCX-UHFFFAOYSA-N
- LACHT: O=C1C2C=C(C=CC=2C2C=CC(=C3C=CC=C1C=23)O)O
Berekende eigenschappen
- Exacte massa: 262.063
- Monoisotopische massa: 262.062994177g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 0
- Complexiteit: 407
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.6
- Topologisch pooloppervlak: 57.5Ų
Experimentele eigenschappen
- PSA: 57.53
3,9-dihydroxy-7H-benzo[de]anthracen-7-one Gerelateerde literatuur
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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